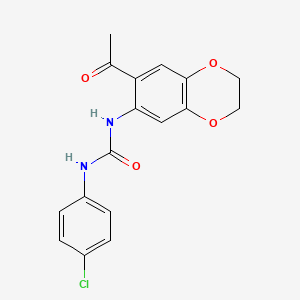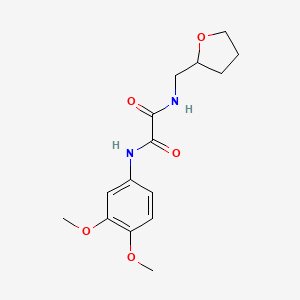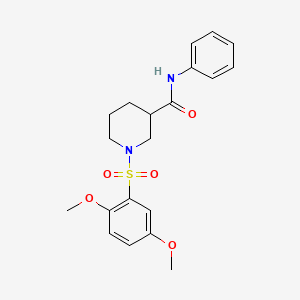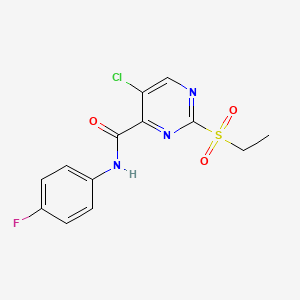![molecular formula C16H27Cl3N2O3 B4241705 N-[(2-chloro-4,5-dimethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride](/img/structure/B4241705.png)
N-[(2-chloro-4,5-dimethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride
Descripción general
Descripción
N-[(2-chloro-4,5-dimethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride is a synthetic organic compound It is characterized by the presence of a benzyl group substituted with chlorine and methoxy groups, a morpholine ring, and a propanamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-4,5-dimethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride typically involves multiple steps:
Formation of the Benzyl Intermediate: The starting material, 2-chloro-4,5-dimethoxybenzaldehyde, undergoes a reaction with a suitable amine to form the benzyl intermediate.
Introduction of the Morpholine Ring: The benzyl intermediate is then reacted with morpholine under controlled conditions to introduce the morpholine ring.
Formation of the Propanamine Chain: The final step involves the reaction of the intermediate with a propanamine derivative to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2-chloro-4,5-dimethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The chlorine atom in the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic effects or as a lead compound for drug development.
Industry: Utilized in the production of specialized chemicals or materials.
Mecanismo De Acción
The mechanism of action of N-[(2-chloro-4,5-dimethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes affected by the compound.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-chloro-4,5-dimethoxybenzyl)-3-(4-piperidinyl)-1-propanamine dihydrochloride: Similar structure but with a piperidine ring instead of a morpholine ring.
N-(2-chloro-4,5-dimethoxybenzyl)-3-(4-pyrrolidinyl)-1-propanamine dihydrochloride: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
N-[(2-chloro-4,5-dimethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride is unique due to the presence of the morpholine ring, which may confer different chemical and biological properties compared to similar compounds with different ring structures.
Propiedades
IUPAC Name |
N-[(2-chloro-4,5-dimethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2O3.2ClH/c1-20-15-10-13(14(17)11-16(15)21-2)12-18-4-3-5-19-6-8-22-9-7-19;;/h10-11,18H,3-9,12H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGOJGJYRVMEMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CNCCCN2CCOCC2)Cl)OC.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27Cl3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-methoxyphenyl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4241624.png)




![3-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B4241661.png)

![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4241664.png)
![4-fluoro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4241668.png)


![2-(2,4-difluorophenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4241729.png)
![N-[(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)methyl]prop-2-en-1-amine;hydrochloride](/img/structure/B4241733.png)
![2-(2-ethoxybenzamido)-N-[(pyridin-3-yl)methyl]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4241736.png)
